molecular formula C77H139N3O31 B12823224 Ganglioside gm1,ammonium salt,bovine

Ganglioside gm1,ammonium salt,bovine

Cat. No.: B12823224
M. Wt: 1602.9 g/mol
InChI Key: GTTLZSUWCRJZRC-CRQBLQEMSA-N
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Description

Ganglioside GM1, ammonium salt, bovine, is a complex glycosphingolipid derived from bovine brain tissue. It is a monosialoganglioside, meaning it contains one sialic acid residue. This compound plays a crucial role in cellular processes, particularly in the nervous system, where it is involved in cell signaling, neuroprotection, and neurodevelopment .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ganglioside GM1, ammonium salt, bovine, typically involves the extraction and purification from bovine brain tissue. The process begins with the homogenization of brain tissue, followed by lipid extraction using organic solvents such as chloroform and methanol. The gangliosides are then separated using chromatographic techniques, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The final product is obtained by converting the ganglioside to its ammonium salt form through ion exchange processes .

Industrial Production Methods: Industrial production of ganglioside GM1, ammonium salt, bovine, follows similar extraction and purification steps but on a larger scale. The process is optimized for higher yields and purity, often involving advanced chromatographic techniques and stringent quality control measures to ensure consistency and safety .

Chemical Reactions Analysis

Types of Reactions: Ganglioside GM1, ammonium salt, bovine, can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of aldehydes or carboxylic acids, while substitution can result in various acylated or alkylated derivatives .

Scientific Research Applications

Ganglioside GM1, ammonium salt, bovine, has a wide range of scientific research applications:

Mechanism of Action

Ganglioside GM1, ammonium salt, bovine, exerts its effects through several mechanisms:

Comparison with Similar Compounds

Ganglioside GM1, ammonium salt, bovine, can be compared with other gangliosides such as:

Uniqueness: Ganglioside GM1 is unique due to its specific interactions with neurotrophic receptors and its prominent role in neuroprotection and neurodevelopment. Its ability to modulate calcium flux and stabilize cell membranes sets it apart from other gangliosides .

Biological Activity

Ganglioside GM1 (ammonium salt, bovine) is a significant glycosphingolipid primarily found in the nervous system and plays a crucial role in various biological processes. This article delves into its biological activity, exploring its interactions, mechanisms, and implications for health and disease.

Structure and Properties

Ganglioside GM1 is characterized by its unique structure, which includes a monosialylated pentasaccharide moiety attached to a ceramide backbone. This structure allows GM1 to exhibit amphiphilic properties, facilitating strong interactions with both hydrophobic and hydrophilic molecules. The presence of the sialic acid residue enhances its ability to engage with various receptors on cell membranes, contributing to its diverse biological functions .

GM1 ganglioside is involved in several critical cellular processes:

  • Neuronal Development : GM1 enhances neuronal differentiation and outgrowth through interactions with nerve growth factor (NGF) receptors. It promotes calcium influx, which is vital for neuronal signaling and growth .
  • Receptor Interactions : GM1 acts as a receptor for cholera toxin, facilitating the entry of the toxin into epithelial cells. This interaction underscores its role in pathophysiological conditions such as cholera .
  • Immune Response Modulation : GM1 has been shown to sensitize T cells to apoptosis and modulate immune responses, particularly in cancer contexts where elevated levels of GM1 are observed in T cells from renal cell carcinoma patients .

Neuroprotective Roles

Research indicates that GM1 possesses neuroprotective properties. In models of neurodegenerative diseases, such as Parkinson's disease, GM1 has been shown to co-localize with α-synuclein, reducing its toxicity and promoting neuronal survival . Additionally, studies have demonstrated that GM1 can prevent apoptotic neuronal death through the activation of Trk neurotrophin receptors .

Clinical Implications

Case Studies

Several case studies illustrate the biological activity of GM1:

  • GM1 Gangliosidosis Case : A 32-year-old male presented with dystonia attributed to GM1 gangliosidosis. Biochemical analyses confirmed elevated levels of GM1, linking its accumulation to neurological dysfunction .
  • Neuroprotective Effects in Animal Models : In rat models of Parkinson's disease, administration of GM1 resulted in reduced α-synuclein toxicity and improved motor function, supporting its potential therapeutic role .

Research Findings

Recent studies have elucidated various aspects of GM1's biological activity:

StudyFindings
Schneider et al. (2019)Demonstrated that GM1 modifies α-synuclein toxicity and provides neuroprotection in Parkinson's models .
Chowdhury et al. (2023)Investigated age-related declines in gangliosides, including GM1, linking them to peripheral symptoms of Parkinson's disease .
Wang et al. (2023)Highlighted GM1's preferential regulation of γ-secretase-mediated cleavage of APP, suggesting therapeutic targets for Alzheimer's disease .

Properties

Molecular Formula

C77H139N3O31

Molecular Weight

1602.9 g/mol

IUPAC Name

(2S,4S,5R,6R)-5-acetamido-2-[(2S,3R,4R,5S,6R)-5-[(2S,3R,4R,5R,6R)-3-acetamido-5-hydroxy-6-(hydroxymethyl)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-6-[(E,2R,3S)-3-hydroxy-2-(icosanoylamino)icos-4-enoxy]-2-(hydroxymethyl)oxan-3-yl]oxy-3-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid

InChI

InChI=1S/C77H139N3O31/c1-5-7-9-11-13-15-17-19-21-22-24-26-28-30-32-34-36-38-56(91)80-48(49(88)37-35-33-31-29-27-25-23-20-18-16-14-12-10-8-6-2)45-102-73-65(98)63(96)67(54(43-84)105-73)107-75-66(99)71(111-77(76(100)101)39-50(89)57(78-46(3)86)70(110-77)59(92)51(90)40-81)68(55(44-85)106-75)108-72-58(79-47(4)87)69(61(94)53(42-83)103-72)109-74-64(97)62(95)60(93)52(41-82)104-74/h35,37,48-55,57-75,81-85,88-90,92-99H,5-34,36,38-45H2,1-4H3,(H,78,86)(H,79,87)(H,80,91)(H,100,101)/b37-35+/t48-,49+,50+,51-,52-,53-,54-,55-,57-,58-,59-,60+,61+,62+,63-,64-,65-,66-,67-,68+,69-,70-,71-,72+,73-,74+,75+,77+/m1/s1

InChI Key

GTTLZSUWCRJZRC-CRQBLQEMSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCCCCCC(=O)N[C@H](CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O)NC(=O)C)O[C@@]5(C[C@@H]([C@H]([C@@H](O5)[C@@H]([C@@H](CO)O)O)NC(=O)C)O)C(=O)O)O)O)O)[C@H](/C=C/CCCCCCCCCCCCCCC)O

Canonical SMILES

CCCCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)OC4C(C(C(C(O4)CO)O)O)O)NC(=O)C)OC5(CC(C(C(O5)C(C(CO)O)O)NC(=O)C)O)C(=O)O)O)O)O)C(C=CCCCCCCCCCCCCCCC)O

Origin of Product

United States

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